molecular formula C13H15N B2380147 1-Benzyl-2-ethynylpyrrolidine CAS No. 1824057-85-3

1-Benzyl-2-ethynylpyrrolidine

Cat. No.: B2380147
CAS No.: 1824057-85-3
M. Wt: 185.27
InChI Key: HPMYOKAHXYHKGB-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethynylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethynyl (acetylene) group at the 2-position. This structure combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for developing receptor antagonists or enzyme inhibitors.

Properties

IUPAC Name

1-benzyl-2-ethynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-13-9-6-10-14(13)11-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYOKAHXYHKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-ethynylpyrrolidine can be synthesized through several synthetic routes. One common method involves the alkylation of pyrrolidine with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine in a solvent like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-2-ethynylpyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-ethynylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide.

Major Products:

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-2-ethynylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-ethynylpyrrolidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of 1-Benzyl-2-ethynylpyrrolidine include substituted pyrrolidines with variations at the 1- and 2-positions. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Table 1: Comparison of 1-Benzyl-2-ethynylpyrrolidine and Analogs

Compound Name CAS Number Molecular Formula Substituents (1-/2-positions) Purity (%) Key Applications/Findings Source
1-Benzyl-2-ethynylpyrrolidine Not specified C₁₃H₁₅N Benzyl / Ethynyl N/A Synthetic intermediate (inferred) N/A
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine Not provided C₁₃H₁₉NO₂ 3,4-Dimethoxybenzyl / H N/A Precursor for orexin antagonists
2-(3-Methoxyphenyl)pyrrolidine BD17366 C₁₁H₁₅NO H / 3-Methoxyphenyl 98% Benzene derivative for drug design
Benzyl 2-(6-ethoxypyridin-3-yl)pyrrolidine-1-carboxylate 39940-88-0 C₂₀H₂₂N₂O₃ Benzyl / Ethoxypyridinyl N/A Pharmaceutical intermediate

Key Observations :

Synthetic Methods :

  • 1-Acyl-2-benzylpyrrolidines (e.g., orexin receptor antagonists) are synthesized via coupling reactions between substituted benzoic acids and pyrrolidine derivatives . Similar protocols could apply to 1-Benzyl-2-ethynylpyrrolidine, substituting ethynyl-containing reagents.
  • LC-MS and HRMS data for analogs (e.g., [M+H]+ = 404–419) highlight precise mass verification, a critical step in quality control .

Substituent Effects: Ethynyl vs. Benzyl vs. Pyridinyl Groups: Benzyl substituents (e.g., in CAS 39940-88-0 ) favor lipophilicity, whereas pyridinyl groups (as in orexin antagonists) improve solubility and hydrogen-bonding capacity .

Biological Relevance :

  • 1-Acyl-2-benzylpyrrolidines exhibit potent dual orexin receptor antagonism (IC₅₀ < 100 nM), suggesting that 1-Benzyl-2-ethynylpyrrolidine could be optimized for similar neurological targets .

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